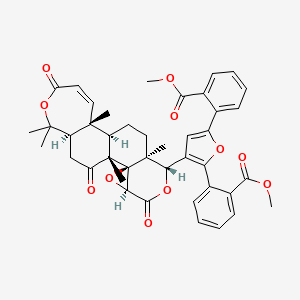
Insecticidal agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insecticidal agent 1 is a chemical compound used to control insect populations. It is designed to target specific physiological processes in insects, leading to their incapacitation or death. This compound is part of a broader class of insecticides that have been developed to protect crops, reduce the spread of insect-borne diseases, and manage pest populations in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 1 typically involves multiple steps, including the formation of key intermediates and the final active compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques to produce the compound in bulk. The production process must also comply with environmental and safety regulations to minimize the impact on workers and the environment .
Analyse Des Réactions Chimiques
Types of Reactions: Insecticidal agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions include the active insecticidal compound and its degradation products. These products are monitored to ensure the effectiveness and safety of the insecticide .
Applications De Recherche Scientifique
Insecticidal agent 1 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of insecticidal agent 1 involves targeting specific molecular pathways in insects. It binds to key proteins, disrupting their normal function and leading to the insect’s death. The compound may interfere with the nervous system, inhibit enzyme activity, or disrupt cellular processes . Understanding these mechanisms helps in designing more effective and selective insecticides .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C42H42O11 |
|---|---|
Poids moléculaire |
722.8 g/mol |
Nom IUPAC |
methyl 2-[5-(2-methoxycarbonylphenyl)-4-[(1R,2R,4S,7R,8S,11R,12R,18R)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-en-7-yl]furan-2-yl]benzoate |
InChI |
InChI=1S/C42H42O11/c1-38(2)29-21-30(43)41(5)28(39(29,3)18-17-31(44)52-38)16-19-40(4)33(51-37(47)34-42(40,41)53-34)26-20-27(22-12-8-10-14-24(22)35(45)48-6)50-32(26)23-13-9-11-15-25(23)36(46)49-7/h8-15,17-18,20,28-29,33-34H,16,19,21H2,1-7H3/t28-,29+,33+,34-,39-,40+,41+,42-/m1/s1 |
Clé InChI |
NLPAJYDJXBBVSV-ULOAXJSFSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=C(OC(=C6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C)(C)C)C |
SMILES canonique |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=C(OC(=C6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


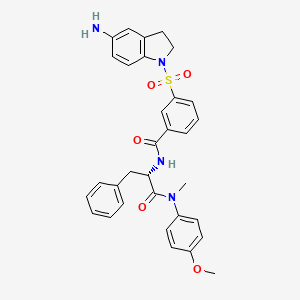



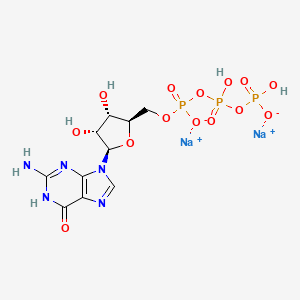


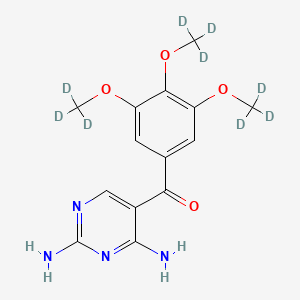

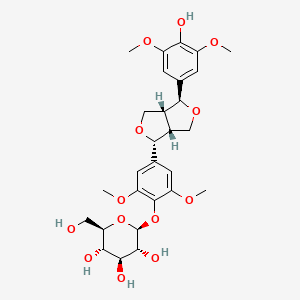
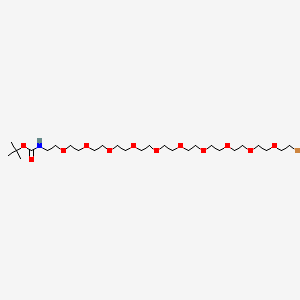
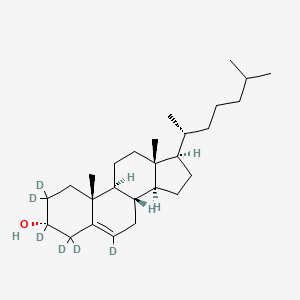
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
